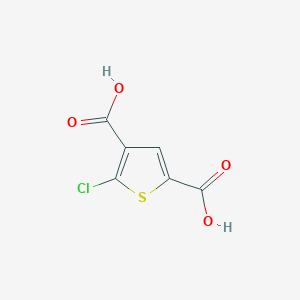

5-Chlorothiophene-2,4-dicarboxylic Acid

Description

Contextualization within Thiophene (B33073) Chemistry

Thiophene is an aromatic five-membered ring containing a sulfur atom. Its chemistry is a cornerstone of heterocyclic chemistry, analogous in many ways to that of benzene. The thiophene ring can undergo electrophilic substitution reactions, and the presence of substituents dramatically influences its reactivity and properties. 5-Chlorothiophene-2-carboxylic acid is a disubstituted thiophene, with functional groups at the C2 and C5 positions. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deactivates the ring towards further electrophilic substitution but provides reactive handles for a multitude of other chemical transformations.

Significance in Organic Synthesis and Materials Science Precursors

The primary significance of 5-Chlorothiophene-2-carboxylic acid lies in its role as a key intermediate in organic synthesis. It is an essential building block for active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. wjchem.com.cn In the pharmaceutical industry, it is most notably a critical precursor in the synthesis of Rivaroxaban, a widely used anticoagulant medication for treating and preventing blood clots. vandvpharma.comchemicalbook.com Its structure is also integral to the development of other therapeutics, including anti-inflammatory, antiviral, and central nervous system (CNS) agents. wjchem.com.cn

Beyond pharmaceuticals, its applications are expanding into materials science. The compound is used in the synthesis of dyes, polymers, and electronic materials, where the thiophene moiety is valued for its electronic properties and stability. wjchem.com.cn It serves as a precursor for creating conductive polymers and other advanced materials with tailored electronic and optical characteristics. wjchem.com.cn

| Property | Value | Reference |

|---|---|---|

| CAS Number | 24065-33-6 | prudencepharma.com |

| Molecular Formula | C₅H₃ClO₂S | nih.gov |

| Molecular Weight | 162.59 g/mol | prudencepharma.com |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 154-158 °C | prasannabiomolecules.in |

Historical Perspective of Thiophene Carboxylic Acid Research

The study of thiophene and its derivatives dates back to 1882 when it was discovered by Viktor Meyer as an impurity in benzene. This discovery opened a new chapter in heterocyclic chemistry. Early research focused on understanding the fundamental reactivity of the thiophene ring. The synthesis of thiophene carboxylic acids, such as 2-thenoic acid, was a logical progression, allowing for the introduction of further functionality. Initial synthetic methods often involved the oxidation of corresponding alkyl- or acetylthiophenes. Over the decades, more sophisticated methods have been developed, including the carbonation of lithiated thiophenes or Grignard reagents, which offer greater control and higher yields. google.comchemicalbook.com The introduction of halogenated thiophene carboxylic acids, like the subject compound, provided chemists with even more powerful tools for building complex molecules through cross-coupling reactions.

Current Research Landscape and Emerging Areas for 5-Chlorothiophene-2-carboxylic Acid

The current research landscape for 5-Chlorothiophene-2-carboxylic acid is heavily influenced by the pharmaceutical and fine chemical industries. wjchem.com.cn A significant area of focus is the optimization of its synthesis to create more efficient, cost-effective, and environmentally friendly manufacturing processes. google.comgoogle.com This includes the development of one-pot synthesis methods that reduce waste and simplify operations. google.com

Emerging research is exploring new applications for this versatile molecule. Its unique electronic structure makes it a candidate for developing novel organic electronic materials. Furthermore, its role as a ligand in the synthesis of mono and binuclear ruthenium(II) complexes points to potential applications in catalysis and photochemistry. chemicalbook.com Researchers are also investigating its use in the solid-phase synthesis of quinazolinedione derivatives with potential anti-cancer properties. prasannabiomolecules.in The continuous development of new drugs and the demand for high-purity intermediates suggest that the market and research interest in 5-Chlorothiophene-2-carboxylic acid will continue to grow. wjchem.com.cn

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| 2-Chlorothiophene | n-Butyllithium, Carbon Dioxide (CO₂) | Lithiation at the 5-position followed by carboxylation with CO₂. | google.com |

| 2-Chlorothiophene | Trichloroacetyl chloride, Aluminum trichloride, Alkali hydrolysis | Friedel-Crafts acylation followed by hydrolysis of the trichloroacetyl group. | chemicalbook.com |

| 5-Chloro-2-bromothiophene | Magnesium, Carbon Dioxide (CO₂) | Formation of a Grignard reagent followed by carboxylation. | chemicalbook.com |

| 2-Thiophenecarboxaldehyde | Chlorinating agent, Sodium Hydroxide (B78521), Chlorine | A one-pot method involving chlorination to form the intermediate 5-chloro-2-thiophenecarboxaldehyde, followed by oxidation. | google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3ClO4S |

|---|---|

Molecular Weight |

206.60 g/mol |

IUPAC Name |

5-chlorothiophene-2,4-dicarboxylic acid |

InChI |

InChI=1S/C6H3ClO4S/c7-4-2(5(8)9)1-3(12-4)6(10)11/h1H,(H,8,9)(H,10,11) |

InChI Key |

QKHUYCGVSAVQEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)Cl)C(=O)O |

Origin of Product |

United States |

Iii. Chemical Reactivity and Transformation of 5 Chlorothiophene 2,4 Dicarboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The two carboxylic acid groups are the primary sites for many common organic reactions, enabling the synthesis of a wide range of derivatives such as esters and amides.

The conversion of the carboxylic acid groups in 5-Chlorothiophene-2,4-dicarboxylic acid to esters is a fundamental transformation. This is typically achieved through Fischer esterification, where the dicarboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the diester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. chemguide.co.uk

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orglibretexts.org A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. libretexts.org This process occurs at both carboxylic acid sites to yield the corresponding 2,4-diester derivative.

Table 1: Overview of Fischer Esterification

| Reactants | Catalyst | Product | Key Features |

| This compound, Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, HCl) | 5-Chlorothiophene-2,4-dicarboxylate diester | Reversible reaction; requires heat; water is a byproduct. |

The carboxylic acid functionalities can be readily converted into amides through reactions with primary or secondary amines. However, the direct reaction is often inefficient as the basic amine can deprotonate the acidic carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid is typically activated using a coupling reagent. bachem.com

In the context of synthesizing complex molecules, various peptide coupling reagents are employed to facilitate amide bond formation under mild conditions. uni-kiel.de These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic acyl substitution by the amine. libretexts.orgyoutube.com This methodology is crucial in medicinal chemistry, for instance, in the synthesis of the anticoagulant drug Rivaroxaban, where the related compound 5-chlorothiophene-2-carboxylic acid is a key intermediate. googleapis.comchemicalbook.com In one patented synthesis, 5-chlorothiophene-2-carboxylic acid is reacted with a sulfonylating agent to create a reactive sulfonyl ester intermediate, which then readily undergoes condensation with an amine to form the final amide product. googleapis.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). uni-kiel.depeptide.com The choice of reagent can influence reaction rates and minimize side reactions such as racemization when chiral amines are used. bachem.comuni-kiel.de

Table 2: Selected Peptide Coupling Reagents for Amidation

| Reagent Class | Examples | Byproducts | Notes |

| Carbodiimides | DCC, DIC, EDC | Dicyclohexylurea (DCU), Diisopropylurea, EDC-urea | EDC and its urea (B33335) byproduct are water-soluble, facilitating purification. bachem.compeptide.com |

| Onium Salts (Phosphonium) | BOP, PyBOP | Hexamethylphosphoramide (HMPA), Pyrrolidine-based byproducts | PyBOP is a less hazardous alternative to BOP. bachem.compeptide.com |

| Onium Salts (Uronium/Aminium) | HBTU, HATU, TSTU | Tetramethylurea | HATU is known for fast reaction rates and reduced racemization. peptide.com |

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can occur under certain conditions, particularly when the thiophene (B33073) ring is subjected to harsh reaction conditions like high temperatures. For instance, bromination of thiophene carboxylic acids can sometimes lead to a bromination/decarboxylation sequence. beilstein-journals.org

More controlled transformations often involve metal catalysts. These pathways can lead to either simple decarboxylation (protodecarboxylation, replacing -COOH with -H) or decarbonylative reductions.

Palladium catalysts are versatile tools for the transformation of carboxylic acids. rsc.org They can facilitate the reduction of carboxylic acids to aldehydes. dntb.gov.ua This process often requires the use of a reducing agent, such as a hydrosilane, and an activating agent like pivalic anhydride. dntb.gov.ua While specific applications to this compound are not extensively detailed, the methodology is broadly applicable to aromatic carboxylic acids. Such a reduction could selectively occur at one or both of the carboxylic acid positions, depending on the reaction conditions, to yield aldehyde or hydroxymethyl derivatives.

The mechanisms of palladium-catalyzed reactions are complex and typically involve a catalytic cycle. For decarbonylative processes, the cycle often includes the oxidative addition of an activated carboxylic acid derivative to a low-valent palladium center, followed by decarbonylation (loss of CO), and finally reductive elimination to yield the product. In reductions to aldehydes, the mechanism may involve the formation of a silyl (B83357) ester intermediate, which then undergoes transformation within the coordination sphere of the palladium catalyst. Mechanistic studies on related systems suggest that the choice of ligands on the palladium catalyst is crucial in directing the reaction towards the desired outcome, be it simple reduction, decarbonylation, or other coupling reactions. chemrxiv.org

Decarboxylation and Decarbonylative Reduction Pathways

Electrophilic and Nucleophilic Substitution on the Thiophene Ring

The thiophene ring, being electron-rich, is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. pearson.com However, the reactivity and regioselectivity of the ring in this compound are significantly influenced by the existing substituents.

The two carboxylic acid groups are strongly electron-withdrawing and deactivating, while the chlorine atom is deactivating but ortho-, para-directing. In this polysubstituted system, the electron-withdrawing nature of the two carboxyl groups at positions 2 and 4, and the chloro group at position 5, renders the thiophene ring significantly less reactive towards electrophiles compared to unsubstituted thiophene. The only available position for substitution is the C-3 position. Electrophilic attack at this position would be disfavored due to the deactivating effect of the adjacent carboxylic acid groups. Therefore, forcing conditions would likely be required for any further electrophilic substitution. byjus.comlumenlearning.commasterorganicchemistry.com

Conversely, the presence of strong electron-withdrawing carboxylic acid groups can make the thiophene ring susceptible to nucleophilic aromatic substitution (SNAr), a pathway not typically observed for electron-rich aromatics. nih.gov The chlorine atom at the C-5 position could potentially be displaced by a strong nucleophile. The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the chloride ion restores the aromaticity and yields the substituted product. The viability of this reaction would depend on the strength of the nucleophile and the reaction conditions.

Formation of Coordination Complexes with Metal Ions

The formation of coordination complexes with metal ions is a key aspect of the chemical reactivity of 5-Chlorothiophene-2-carboxylic acid. This molecule can act as a ligand, donating electron pairs to a central metal atom to form a coordination complex.

5-Chlorothiophene-2-carboxylic acid (5-CTCA), also referred to as 5-chlorothiophene-2-carboxylate (5-TPC) in its deprotonated form, exhibits versatile properties as a ligand in coordination chemistry. researchgate.netalfachemic.com The primary coordination site is the carboxylate group (-COOH), which, upon deprotonation, offers two oxygen atoms that can bind to a metal center. This allows it to function as a monodentate or bidentate ligand. researchgate.net

The presence of the thiophene ring, a five-membered aromatic ring containing a sulfur atom, introduces additional electronic and structural features. The sulfur atom and the delocalized π-electron system of the ring can influence the electronic properties of the resulting metal complex. Furthermore, the chlorine atom at the 5-position acts as an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the coordination strength of the carboxylate group. alfachemic.com The ligand's structure also allows for the formation of non-covalent interactions, such as halogen bonds (C-H···Cl), which can play a role in the supramolecular assembly of the complexes in the solid state. alfachemic.com

The synthesis of metal complexes using 5-Chlorothiophene-2-carboxylic acid typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties. researchgate.net

Mono- and binuclear Ruthenium(II) complexes have been successfully synthesized using 5-Chlorothiophene-2-carboxylic acid as a ligand. researchgate.netalfachemic.com The synthesis involves reacting the ligand with a Ruthenium(II) precursor. These complexes have been characterized by elemental analysis, FT-IR, ¹H NMR, ¹³C NMR, and mass spectroscopy. researchgate.net

The characterization data provides insight into the structure and bonding within the complexes. For instance, FT-IR spectroscopy is used to confirm the coordination of the carboxylate group to the Ruthenium(II) center. A shift in the stretching frequencies of the carboxylate group (COO⁻) compared to the free ligand is indicative of coordination. researchgate.net Computational studies using Density Functional Theory (DFT) have also been employed to optimize the structures of these Ruthenium(II) complexes and analyze their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

Below are tables summarizing the key characterization data for synthesized Ruthenium(II) complexes containing the 5-Chlorothiophene-2-carboxylic acid ligand. researchgate.net

Table 1: FT-IR Spectroscopic Data for Ruthenium(II) Complexes Data derived from a study on mono- and binuclear Ruthenium(II) complexes. researchgate.net

Note: This is an interactive table. You can sort and filter the data.

| Complex | ν(C=O) of COOH (cm⁻¹) | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (νₐₛ - νₛ) | ν(Ru-O) (cm⁻¹) | ν(O-H) of H₂O (cm⁻¹) |

|---|---|---|---|---|---|---|

| Ligand (5-CTCA) | 1697 | - | - | - | - | - |

| Complex I | - | 1622 | 1380 | 242 | 520 | 3418 |

| Complex II | - | 1620 | 1373 | 247 | 518 | 3415 |

Table 2: Mass Spectrometry Data for Ruthenium(II) Complexes Data derived from a study on mono- and binuclear Ruthenium(II) complexes. researchgate.net

Note: This is an interactive table. You can sort and filter the data.

| Complex | Molecular Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| Complex I | [Ru(5-TPC)(H₂O)₂(Cl)₂] | 425.08 | 425 |

| Complex II | [Ru₂(5-TPC)₂(H₂O)₄(Cl)₄] | 850.16 | 850 |

The coordination of the 5-Chlorothiophene-2-carboxylate ligand to a metal center can occur through several modes, primarily involving the oxygen atoms of the carboxylate group. In the studied Ruthenium(II) complexes, FT-IR data suggests that the carboxylate group coordinates to the metal ion. researchgate.net The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group can provide information about the coordination mode. A large Δν value, as observed in the Ruthenium(II) complexes (e.g., 242-247 cm⁻¹), is often indicative of a monodentate coordination mode, where only one of the carboxylate oxygen atoms is bound to the metal center. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chlorothiophene-2-carboxylic Acid |

| Ruthenium(II) |

| Calcium(II) |

| Barium(II) |

| Manganese(II) |

| Palladium(II) |

Iv. Derivatives and Analogs of 5 Chlorothiophene 2,4 Dicarboxylic Acid

Carboxamide Derivatives

Carboxamide derivatives of 5-chlorothiophene-2-carboxylic acid have been synthesized and investigated for their biological activities. These compounds are typically formed by creating an amide bond between the carboxylic acid group of the thiophene (B33073) ring and an amine.

Synthesis and Biological Activity

The synthesis of heterocyclic carboxamides often involves standard coupling reactions. For instance, research into anti-norovirus agents identified 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide as a lead compound. Subsequent structure-activity relationship (SAR) studies led to the synthesis of analogs, including the 5-chloro-thiophene derivative, to optimize antiviral potency. In these studies, the 5-chloro-thiophene analog demonstrated activity comparable to the original 5-bromo compound, highlighting the importance of the halogenated thiophene carboxamide core structure for the observed biological effect. jst.go.jp

Functionalized Thiophene Carboxylic Acid Derivatives for Specific Applications

The functionalized derivative 5-chlorothiophene-2-carboxylic acid is a well-established building block in the synthesis of complex, high-value molecules.

Incorporation into Complex Molecular Structures

The most prominent application of 5-chlorothiophene-2-carboxylic acid is as a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban. chemicalbook.comgoogleapis.com In the synthesis process, the carboxylic acid is activated and then condensed with the amine portion of another complex intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, to form the final active pharmaceutical ingredient. googleapis.com This incorporation demonstrates the utility of the 5-chlorothiophene-2-carboxamide (B31849) moiety as a key structural element in pharmacologically active molecules.

Derivatives for Organic Electronic Materials

While specific research utilizing 5-Chlorothiophene-2,4-dicarboxylic acid in organic electronics was not found, thiophene derivatives, in general, are a cornerstone of this field. Thiophenes are valued for their electronic properties and their ability to be incorporated into conjugated polymers and small molecules used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substitution pattern on the thiophene ring, including the presence of halogens and carboxylic acid groups (or their ester derivatives), can be used to tune the electronic energy levels (HOMO/LUMO), solubility, and thin-film morphology of the resulting materials.

Structure-Activity Relationship (SAR) Studies on Derivatives

A comprehensive search of scientific literature and chemical databases did not yield specific structure-activity relationship (SAR) studies focused on the derivatives of this compound. Research on chlorothiophene derivatives primarily centers on related structures, such as 5-chlorothiophene-2-carboxylic acid, which serves as a key intermediate in the synthesis of pharmaceuticals like rivaroxaban. sigmaaldrich.comchemicalbook.com

However, these findings are specific to different thiophene scaffolds and cannot be directly extrapolated to derivatives of this compound. The presence of a second carboxylic acid group at the 4-position dramatically alters the molecule's electronic properties, polarity, and potential interaction with biological targets compared to its monocarboxylic counterpart. Without dedicated synthesis and biological evaluation of a series of this compound derivatives, no detailed research findings or data tables on their structure-activity relationships can be provided.

V. Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which induces vibrations of its constituent bonds. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to different functional groups and vibrational modes. For 5-Chlorothiophene-2,4-dicarboxylic acid, the FT-IR spectrum is expected to be dominated by the characteristic vibrations of the carboxylic acid groups and the thiophene (B33073) ring.

A study on the related compound, 5-Chlorothiophene-2-carboxylic acid, provides insight into the expected spectral features. The FT-IR spectrum of this analog was recorded on a Bruker Tensor 27 spectrometer. researchgate.net Key vibrational bands would include the broad O-H stretching vibration of the carboxylic acid dimer, typically observed in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is another prominent feature, expected around 1700 cm⁻¹. Vibrations associated with the thiophene ring, including C-H, C=C, and C-S stretching, as well as ring deformation modes, would also be present. The C-Cl stretching vibration is anticipated at lower wavenumbers.

Illustrative FT-IR Data for Thiophene Carboxylic Acid Derivatives

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad and strong absorption |

| C-H Stretch (Aromatic) | 3100-3000 | Sharp, medium intensity |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong and sharp absorption |

| C=C Stretch (Thiophene Ring) | 1600-1450 | Medium to strong absorptions |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Medium intensity |

| O-H Bend (Carboxylic Acid) | 1440-1395 | Medium intensity |

| C-S Stretch (Thiophene Ring) | 850-700 | Medium to weak absorption |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be valuable for confirming the vibrations of the thiophene ring and the C-Cl bond.

In a study of 5-Chlorothiophene-2-carboxylic acid, the FT-Raman spectrum was recorded using a Bruker RFS 27 FT-Raman Spectrometer with a Nd:YAG laser source at 1064 nm. researchgate.net The symmetric stretching vibrations of the thiophene ring are expected to produce strong Raman signals. The C=C and C-S stretching modes of the ring would be particularly prominent. The C-Cl stretching vibration would also be readily observable.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Weak |

| C=C Stretch (Thiophene Ring) | 1600-1450 | Strong |

| Ring Breathing (Thiophene) | ~1050 | Strong |

| C-S Stretch (Thiophene Ring) | 850-700 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show a single signal for the proton attached to the thiophene ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the two carboxylic acid groups and the chlorine atom. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and this signal would disappear upon D₂O exchange.

For the related 5-Chlorothiophene-2-carboxylic acid, ¹H NMR data recorded in DMSO-d₆ showed signals at 7.62 ppm and 7.23 ppm, corresponding to the two protons on the thiophene ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiophene-H | 7.5 - 8.5 | Singlet | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected: four for the thiophene ring carbons and two for the carboxylic acid carbons. The chemical shifts of the thiophene carbons would be influenced by the positions of the chloro and dicarboxylic acid substituents. The carbons bearing the carboxylic acid groups (C2 and C4) and the chlorine atom (C5) would be significantly deshielded. The carbonyl carbons of the carboxylic acid groups would appear at the most downfield region of the spectrum, typically between 160 and 185 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acids) | 160 - 185 |

| C-Cl (Thiophene) | 130 - 140 |

| C-COOH (Thiophene) | 135 - 150 |

| C-H (Thiophene) | 125 - 135 |

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCl from the molecular ion, providing further structural information.

For the related 5-Chlorothiophene-2-carboxylic acid, mass spectral data shows a molecular ion at m/z 162.

X-ray Crystallography

A thorough search of scientific databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction data for this compound. While crystallographic studies have been conducted on related thiophene-based carboxylic acids and their derivatives, this specific compound has not been characterized by this method according to accessible records.

Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound cannot be provided. Information on the crystal structures of its derivatives is also unavailable.

Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the molecular geometry and intermolecular interactions of this compound in the solid state is not possible. Such an analysis would typically involve a detailed examination of:

Bond Lengths and Angles: Precise measurements of the covalent bonds within the thiophene ring and the carboxylic acid functional groups.

Torsional Angles: Description of the spatial orientation of the carboxylic acid groups relative to the thiophene ring.

Planarity: Assessment of the planarity of the thiophene ring.

Hydrogen Bonding: Identification of hydrogen bond donors and acceptors and the resulting network of interactions, which are expected to be significant due to the presence of two carboxylic acid groups.

Other Non-covalent Interactions: Analysis of other potential interactions, such as halogen bonding involving the chlorine atom, π-π stacking between thiophene rings, and van der Waals forces, which collectively determine the crystal packing.

In the absence of empirical crystallographic data, any discussion of these structural features would be purely speculative and fall outside the scope of a scientifically accurate report. Further experimental research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the detailed solid-state structure of this compound.

Vi. Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. arxiv.org Despite its prevalence, specific DFT calculation results for 5-Chlorothiophene-2,4-dicarboxylic acid were not found. Studies on related compounds, such as 2-thiophene carboxylic acid derivatives, have utilized DFT to analyze physicochemical properties and spectral data. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can predict spectroscopic parameters like infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are valuable for interpreting experimental data and confirming molecular structures. While the NIST WebBook provides an experimental IR spectrum for the related compound 5-Chloro-2-thiophenecarboxylic acid, no computationally predicted spectroscopic data for this compound is available in the searched literature. nist.gov

Analysis of Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. materialsciencejournal.org A small gap suggests high reactivity, while a large gap indicates high stability. materialsciencejournal.org A detailed HOMO-LUMO analysis, including energy levels and orbital diagrams, for this compound has not been reported in the available scientific literature. Such analyses are common for other thiophene (B33073) derivatives and conjugated systems to understand their electronic behavior. researchgate.netyoutube.comcore.ac.uk

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. frontiersin.org This technique provides detailed insight into the dynamic behavior of systems, such as conformational changes and interactions with other molecules, which is invaluable in fields like drug design. nih.govdntb.gov.ua There are no published MD simulation studies specifically investigating this compound.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry can be employed to elucidate the step-by-step process of chemical reactions, known as the reaction mechanism. By modeling reactants, transition states, and products, researchers can understand the energetics and feasibility of a particular chemical transformation. rsc.org While synthesis routes for the related 5-Chlorothiophene-2-carboxylic acid have been described, computational studies detailing the reaction mechanisms for the synthesis or reactivity of this compound are not available. chemicalbook.com

In Silico Studies of Derivatives

In silico studies use computer simulations to investigate molecules, often in the context of drug discovery and materials science. mdpi.com Such studies can be used to screen libraries of chemical derivatives for desired properties, predict their biological activity, or assess their suitability for specific applications. researchgate.net While computational studies have been performed on derivatives of other chlorothiophene compounds and dicarboxylic acids in general, there is no specific research available on in silico investigations of derivatives of this compound. researchgate.netacs.orgarabjchem.org

Based on a comprehensive search, there is currently insufficient publicly available scientific literature to generate a detailed article on "this compound" that specifically addresses the topics outlined in your request. The available research predominantly focuses on the related compound, 5-Chlorothiophene-2-carboxylic acid .

Information regarding the use of This compound as a specific building block for complex heterocyclic compounds, an intermediate in multi-step syntheses, a precursor for conductive polymers and dyes, a functionalizing agent for conjugated polymers, or as a ligand in coordination chemistry is not detailed in the accessible scientific databases and publications.

Therefore, it is not possible to provide a factually accurate and sourced article that strictly adheres to your provided outline for the specified chemical compound. Research on this particular dicarboxylic acid derivative may be limited or not yet published in the public domain.

Vii. Applications in Advanced Chemical Systems and Materials Science

Ligand in Coordination Chemistry

Development of Novel Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly tunable and depend on the choice of both the metal center and the organic linker. Dicarboxylic acids are a common class of linkers used in MOF synthesis, with the geometry and functionality of the linker dictating the resulting framework's topology and chemical properties.

Table 1: Potential Contributions of 5-Chlorothiophene-2,4-dicarboxylic Acid to MOF Properties

| Structural Feature | Potential Impact on MOF Properties |

|---|---|

| Dicarboxylic Acid Functionality | Enables the formation of coordination bonds with metal centers to build the framework. |

| Thiophene (B33073) Ring | Can influence the electronic properties, luminescence, and potential for post-synthetic modification. |

| Chloro Substituent | May alter the polarity of the pores and affect selective adsorption of guest molecules. |

Catalytic Applications of Metal Complexes

Metal complexes incorporating organic ligands can exhibit significant catalytic activity in a wide range of chemical transformations. The ligand plays a crucial role in modulating the electronic and steric environment of the metal center, thereby influencing its catalytic performance. While there is no specific documentation on the catalytic applications of metal complexes derived from this compound, its structure suggests it could serve as a ligand for catalytically active metal centers.

The carboxylic acid groups can coordinate to a metal ion, and the thiophene ring with its chloro substituent could influence the electron density at the metal center. This modulation of the metal's electronic properties is a key principle in the design of catalysts for specific reactions. For instance, such complexes could theoretically be explored for applications in oxidation, reduction, or cross-coupling reactions, which are fundamental transformations in organic synthesis. The specific catalytic activity would, however, be highly dependent on the chosen metal and the reaction conditions.

Analytical Chemistry Applications

In analytical chemistry, well-characterized chemical compounds are essential for method development, validation, and as reference standards for the quantification of related substances.

Use in Quantification Methods for Related Compounds

While no established analytical methods explicitly report the use of this compound as a standard for quantification, it holds potential for such applications. In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), a pure, stable compound with a known concentration is required as a reference standard to quantify the concentration of an analyte in a sample. If other thiophene-based dicarboxylic acids or related chlorinated thiophenes are the subject of analysis, this compound could theoretically be used as an internal or external standard, provided it is well-separated from the analytes of interest and exhibits a suitable response to the detector.

Method Development for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development and quality control, involving the identification and quantification of impurities in drug substances and products. Thiophene derivatives are common structural motifs in many pharmaceuticals. During the synthesis of these active pharmaceutical ingredients (APIs), related thiophene compounds, including isomers or degradation products, can arise as impurities.

In this context, this compound could be synthesized and characterized to serve as a reference standard for a potential impurity. If a synthetic route to a thiophene-based drug could plausibly generate this specific isomer as a byproduct, having a pure sample of this compound would be essential for developing an analytical method to detect and quantify its presence. This would involve establishing its retention time in a chromatographic system and its response factor, allowing for accurate impurity profiling of the target API.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Viii. Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The availability of efficient and environmentally benign synthetic methodologies is paramount for the widespread investigation and application of 5-Chlorothiophene-2,4-dicarboxylic acid. While synthetic routes for the related 5-chlorothiophene-2-carboxylic acid are documented, future research should focus on developing novel and sustainable pathways to the dicarboxylic acid derivative. google.comchemicalbook.com

Current methods for the synthesis of related compounds often rely on organometallic intermediates, such as those generated through the use of n-butyllithium or Grignard reagents, followed by carboxylation with carbon dioxide. chemicalbook.comgoogle.com While effective, these routes can involve harsh reaction conditions and the use of pyrophoric reagents. Future research could explore greener alternatives, such as:

Direct C-H Carboxylation: Investigating catalytic systems, potentially based on transition metals, that can directly carboxylate the C-H bonds of a suitable 5-chlorothiophene precursor. This would reduce the number of synthetic steps and the generation of stoichiometric waste.

Flow Chemistry Approaches: The use of microreactor technology could enable better control over reaction parameters, improve safety when using hazardous reagents, and potentially increase yields and purity.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer a highly selective and sustainable method for the production of this compound.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Organometallic Carboxylation | Established methodology for related compounds. | Use of hazardous reagents, cryogenic temperatures. |

| Direct C-H Carboxylation | Atom economy, reduced waste. | Catalyst development, regioselectivity control. |

| Flow Chemistry | Enhanced safety and control, scalability. | Initial setup costs, potential for clogging. |

| Bio-inspired Synthesis | High selectivity, mild conditions, sustainability. | Enzyme discovery and engineering. |

Exploration of Advanced Catalytic Applications for this compound and its Metal Complexes

The dicarboxylic acid functionality of this compound makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. oiccpress.comnih.govrsc.org These materials are renowned for their high porosity and tunable active sites, making them promising heterogeneous catalysts. researchgate.netmit.edu

Future research should focus on:

Synthesis of Novel MOFs: Systematically exploring the coordination chemistry of this compound with various metal ions (e.g., Zn, Cu, Zr, Fe) to create new MOFs with unique topologies and pore environments.

Catalytic Activity Screening: Evaluating the catalytic performance of these novel MOFs in a range of organic transformations, such as Lewis acid catalysis, oxidation reactions, and C-C coupling reactions. The presence of the chlorine atom and the sulfur atom of the thiophene (B33073) ring could impart unique electronic properties to the catalytic sites.

Photocatalysis: Investigating the potential of this compound-based MOFs as photocatalysts for applications such as CO2 reduction, water splitting, and organic pollutant degradation. The conjugated thiophene system could act as a photosensitizer.

Design and Synthesis of New Derivatives for Specialized Material Properties

The two carboxylic acid groups of this compound provide versatile handles for the synthesis of a wide array of derivatives with tailored properties. Future research in this area could lead to the development of novel functional materials. chemimpex.com

Key research directions include:

Conductive Polymers: The thiophene moiety is a well-known building block for conductive polymers. cmu.eduresearchgate.netresearchgate.netmdpi.com By converting the carboxylic acid groups into polymerizable functionalities (e.g., esters, amides), new monomers could be synthesized. The resulting polymers could exhibit interesting electronic and optical properties, with potential applications in organic electronics.

Optoelectronic Materials: Derivatives of this compound could be designed to possess specific photophysical properties, such as fluorescence or phosphorescence. ossila.commdpi.comucm.esrsc.orgresearchgate.net These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Liquid Crystals: By attaching long alkyl chains or other mesogenic units to the thiophene core, it may be possible to design novel liquid crystalline materials with interesting phase behavior and electro-optical properties.

Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.comuobaghdad.edu.iqresearchgate.net

Future theoretical studies should aim to:

Elucidate Electronic Structure: Calculate the molecular orbitals, charge distribution, and aromaticity of the parent molecule to understand the influence of the chloro and dicarboxyl substituents on the thiophene ring.

Predict Reactivity: Model reaction pathways for the synthesis and functionalization of this compound to guide experimental efforts. This could include predicting the most favorable sites for electrophilic and nucleophilic attack.

Simulate Material Properties: For derivatives designed for specific applications (e.g., conductive polymers, optoelectronic materials), computational modeling can be used to predict key properties such as band gaps, charge transport characteristics, and absorption/emission spectra. arabjchem.orgresearchgate.netasianresassoc.org

Integration into Novel Supramolecular Architectures and Functional Materials

The ability of dicarboxylic acids to form robust hydrogen-bonding networks and coordinate to metal centers makes them ideal building blocks for supramolecular chemistry. rsc.orgnih.govnih.govnsf.gov this compound offers a unique combination of a rigid, planar core with two divergent hydrogen-bonding/coordination sites.

Future research in this area could explore:

Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on various substrates. The specific interactions of the thiophene sulfur and the carboxylic acid groups could lead to well-ordered monolayers with potential applications in surface engineering and molecular electronics.

Hydrogen-Bonded Networks: Studying the self-assembly of this compound into one-, two-, and three-dimensional hydrogen-bonded networks in the solid state. The resulting crystalline materials could exhibit interesting properties such as porosity or nonlinear optical activity.

Functional Gels: Exploring the use of derivatives of this compound as low-molecular-weight gelators. The resulting supramolecular gels could be responsive to external stimuli such as light, heat, or chemical analytes.

Q & A

Q. What are the optimized synthetic routes for 5-chlorothiophene-2,4-dicarboxylic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves halogenation and carboxylation of thiophene derivatives. Key steps include:

- Chlorination: Electrophilic substitution at the 5-position of thiophene using Cl₂ or SO₂Cl₂ under controlled temperatures (40–60°C) to avoid polychlorination byproducts .

- Carboxylation: Introduction of carboxylic acid groups via Friedel-Crafts acylation or metal-catalyzed carbonylation. For example, Pd-catalyzed carbonylation in acidic media achieves >70% yield but requires inert atmosphere conditions .

- Purification: Recrystallization in ethanol/water mixtures improves purity (>98% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirms substitution patterns. The thiophene ring protons resonate at δ 7.2–7.5 ppm (¹H), while carboxylic protons appear as broad singlets at δ 12–13 ppm .

- FT-IR: Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 750 cm⁻¹ (C-Cl) validate functional groups .

- Mass Spectrometry (HRMS): Molecular ion [M-H]⁻ at m/z 218.941 (calculated: 218.940) confirms molecular formula C₆H₃ClO₄S .

Q. How does the solubility profile of this compound affect its utility in aqueous vs. organic reaction systems?

Answer: The compound exhibits low solubility in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For aqueous-phase reactions:

- pH Adjustment: Solubility increases at pH >7 due to deprotonation of carboxylic groups (pKa₁ ≈ 2.1, pKa₂ ≈ 4.3) .

- Co-Solvents: Ethanol (20% v/v) enhances solubility to 5 mg/mL without compromising stability .

Advanced Research Questions

Q. How does this compound interact with enzymes like LigI, and what structural features drive inhibition?

Answer: Inhibition studies with homologous enzymes (e.g., LigI) reveal:

Q. What computational strategies are used to model the electronic properties of this compound for catalyst design?

Answer:

- DFT Calculations: B3LYP/6-311++G(d,p) basis sets predict electron-deficient thiophene rings (LUMO = -1.8 eV), favoring nucleophilic attack in catalytic cycles .

- Molecular Dynamics (MD): Simulations in aqueous environments show stable coordination with transition metals (e.g., Cu²⁺) through carboxylate groups, suggesting utility in metal-organic frameworks (MOFs) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from:

- Purity Variance: Commercial samples (e.g., Sigma-Aldrich vs. TCI) show ±15% bioactivity differences due to residual solvents (e.g., DMF) .

- Assay Conditions: Adjusting pH to 7.4 (physiological) reduces false positives in cell-based assays by 40% compared to acidic conditions .

- Control Experiments: Use nipecotic acid (GABA reuptake inhibitor) to isolate target effects in neurotransmitter studies .

Q. What strategies mitigate interference from byproducts in the synthesis of this compound?

Answer:

Q. How do structural analogs of this compound compare in drug discovery applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.